molecular formula C10H16N2 B8709549 1,2-Benzenediethanamine

1,2-Benzenediethanamine

Cat. No.: B8709549
M. Wt: 164.25 g/mol
InChI Key: VYZPXGMSAOCYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzenediethanamine is an organic compound with the molecular formula C10H16N2 It is a derivative of phenylethylamine, characterized by the presence of an aminoethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediethanamine typically involves the reaction of 2-bromoethylbenzene with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically isolated through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted phenylethylamine derivatives.

Scientific Research Applications

1,2-Benzenediethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in neurotransmitter activity and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Benzenediethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethylamino)ethanol: Similar in structure but contains an additional hydroxyl group.

    2-(2-Iodoethoxy)ethan-1-amine: Contains an iodine atom instead of an amino group.

    2-(Diphenylphosphino)ethylamine: Contains a diphenylphosphino group instead of an aminoethyl group

Uniqueness

1,2-Benzenediethanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-[2-(2-aminoethyl)phenyl]ethanamine

InChI

InChI=1S/C10H16N2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-4H,5-8,11-12H2

InChI Key

VYZPXGMSAOCYOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCN)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.